N-benzyl-1,1,1-trifluoromethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVVEQTOXFGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189972 | |
| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36457-58-6 | |
| Record name | 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36457-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-1,1,1-trifluoromethanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzyltrifluoromethanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6QU4JTR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Benzyl 1,1,1 Trifluoromethanesulfonamide and Its Analogues
Conventional Synthetic Routes
Conventional approaches to synthesizing N-benzyl-1,1,1-trifluoromethanesulfonamide are well-established, offering reliable and efficient means to obtain the desired product. These routes typically fall into two main categories: the direct reaction of benzylamine (B48309) with a highly reactive trifluoromethanesulfonylating agent, or the functionalization of trifluoromethanesulfonamide (B151150) itself.
A primary and widely utilized method for the preparation of this compound involves the direct reaction of benzylamine with trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride. smolecule.com This reaction is a direct N-sulfonylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the triflic anhydride, leading to the formation of the sulfonamide bond and the release of a trifluoromethanesulfonate (B1224126) anion as a byproduct.
The efficiency and yield of the reaction between benzylamine and triflic anhydride are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature.
Solvents: The reaction is typically carried out in an aprotic solvent to prevent any unwanted side reactions with the highly reactive triflic anhydride. Dichloromethane is a commonly used solvent for this synthesis, providing a suitable medium for the reactants at low temperatures. smolecule.com Other aprotic solvents, such as acetonitrile, can also be employed. orgsyn.org The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature: The reaction is generally performed at low temperatures, often around 0 °C, to control the high reactivity of triflic anhydride and to minimize the formation of byproducts. smolecule.com Maintaining a low temperature helps to ensure a clean and selective reaction. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. orgsyn.org For instance, in a related synthesis, the reaction was maintained at a specific temperature for several hours and monitored by TLC analysis on silica (B1680970) gel with an appropriate eluent like 20% EtOAc/hexanes. orgsyn.org
The table below summarizes typical reaction conditions for the synthesis of N-substituted sulfonamides, which are analogous to the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Monitoring Technique | Reference |
| Benzylamine | Triflic Anhydride | Dichloromethane | 0 | - | smolecule.com |
| Benzylamine | (Chloromethyl)trimethylsilane | Acetonitrile | 84 | TLC | orgsyn.org |
| N-Phenyl p-toluenesulfonamide | Benzyl (B1604629) chloride | BmimPF6 | Room Temperature | - | researchgate.net |
This table presents a summary of reaction conditions for similar synthetic transformations.
Following the completion of the reaction, the crude product mixture typically requires purification to isolate the this compound in high purity. Common purification techniques include:
Extraction: The reaction mixture is often worked up by washing with aqueous solutions to remove any unreacted starting materials, byproducts, and inorganic salts. A typical workup might involve partitioning the mixture between an organic solvent (like hexane) and water. The organic layer containing the product is then separated, washed, and dried. orgsyn.org
Chromatography: Column chromatography is a powerful technique for separating the desired product from any remaining impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexanes. The polarity of the eluent is optimized to achieve good separation. orgsyn.org
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the difference in solubility of the product and impurities at different temperatures.
Distillation: For liquid products, fractional vacuum distillation can be used to purify the compound based on its boiling point. orgsyn.org
An alternative strategy for synthesizing this compound and its analogues involves starting with trifluoromethanesulfonamide (TfNH₂) and introducing the benzyl group in a subsequent step. This approach is advantageous as trifluoromethanesulfonamide is a commercially available and stable starting material.
N-alkylation of trifluoromethanesulfonamide with a suitable benzylating agent is a direct method to form the desired product. This reaction typically involves the deprotonation of the acidic N-H bond of the sulfonamide to generate a nucleophilic anion, which then reacts with an electrophilic benzyl source.
Common benzylating agents include benzyl halides (e.g., benzyl bromide or benzyl chloride). The reaction is often carried out in the presence of a base to facilitate the deprotonation of the sulfonamide. A variety of bases can be used, ranging from alkali metal hydroxides (e.g., KOH) to carbonates (e.g., K₂CO₃). researchgate.netmdpi.com The choice of base and solvent system can significantly impact the reaction's efficiency. For instance, the use of ionic liquids as solvents has been shown to accelerate the N-alkylation of sulfonamides. researchgate.net Microwave irradiation has also been employed to expedite N-alkylation reactions under solvent-free conditions. mdpi.com
The table below provides examples of N-alkylation reactions of sulfonamides.
| Sulfonamide | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Phenyl p-toluenesulfonamide | Benzyl chloride | KOH | BmimPF6 | Room Temperature, 1 hr | 97 | researchgate.net |
| Various amides and lactams | Various alkyl halides | KOH, K₂CO₃ | Solvent-free | Microwave irradiation | High | mdpi.com |
| Trifluoromethanesulfonamide | Allyl bromide | - | - | 35-40°C | - | researchgate.net |
This table illustrates various conditions for the N-alkylation of sulfonamides.
Condensation reactions provide another avenue for the synthesis of N-substituted trifluoromethanesulfonamides. These reactions typically involve the reaction of trifluoromethanesulfonamide with a carbonyl compound, such as an aldehyde or a ketone, often in the presence of a catalyst.
For example, trifluoromethanesulfonamide can undergo condensation with paraformaldehyde and other amides to form various N-substituted derivatives. researchgate.net The conditions for these reactions, such as the choice of catalyst and solvent, can be tailored to direct the reaction towards the desired product. researchgate.net While direct condensation with benzaldehyde (B42025) to form this compound is less commonly reported, related condensation reactions highlight the versatility of trifluoromethanesulfonamide as a building block. For instance, condensation reactions of other sulfonamides with aldehydes are well-documented. nih.gov
Utilization of Trifluoromethanesulfonamide as a Precursor
Metal-catalyzed Carbonylation Approaches
Transition metal-catalyzed carbonylation reactions are a valuable and scalable method for synthesizing a variety of organic compounds. nih.gov This approach is particularly significant in the industrial production of fine and bulk chemicals. nih.gov Palladium-catalyzed carbonylation, for instance, is a versatile technique for creating carbonyl-containing compounds from organic (pseudo)halides and carbon monoxide (CO). orgsyn.org However, the high toxicity of gaseous CO has prompted the development of alternative, less hazardous carbonyl sources. orgsyn.org
A notable strategy involves a three-component carbonylation reaction using a specific palladium catalyst to produce α-(trifluoromethyl)-β-lactams and related fluoroalkyl derivatives from α-halo-fluoroalkenes, anilines, and a C1 source. nih.gov The proposed mechanism for this reaction involves several key steps:
Generation of an active Pd(0) catalyst from a more stable Pd(II) precursor.
Oxidative addition of Pd(0) into the haloalkene.
Coordination of CO followed by carbonyl insertion to form an acyl palladium compound.
Nucleophilic attack by the amine to create an amide.
An intramolecular Michael addition to yield the final β-lactam product. nih.gov
Control experiments have demonstrated that an amide intermediate can convert to the final product both with and without the palladium catalyst, highlighting the role of the intramolecular Michael addition. nih.gov
Advanced and Catalytic Synthetic Strategies
Ruthenium-Catalyzed C-H Alkylation of N-benzyltriflamide with Maleimides
A significant advancement in the functionalization of N-benzyltriflamide involves a ruthenium-catalyzed C-H alkylation with maleimides. unibocconi.itnih.gov This method facilitates the synthesis of ortho-succinimide derivatives of benzaldehydes through a process that includes the hydrolysis of an in-situ generated imine. unibocconi.itnih.gov The reaction is noted for its use of mild and less expensive reaction conditions, excellent site selectivity, and compatibility with various functional groups. unibocconi.itnih.gov
The "borrowing hydrogen" methodology, utilizing a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands (e.g., dppf or DPEphos), represents another versatile approach. organic-chemistry.orgrsc.org This technique enables the N-alkylation of amines and primary sulfonamides using alcohols as the alkylating agents, with water being the only byproduct. organic-chemistry.org This atom-economical process has been successfully applied to convert primary amines to secondary amines and secondary amines to tertiary amines, as well as for N-heterocyclization reactions. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Features | Citation |
|---|---|---|---|---|
| Ruthenium catalyst | N-benzyltriflamide, Maleimide | o-Succinimide substituted benzaldehydes | Mild conditions, excellent site selectivity, in-situ hydrolysis. | unibocconi.itnih.gov |
| [Ru(p-cymene)Cl2]2 with dppf or DPEphos | Primary/Secondary Amines, Alcohols | Secondary/Tertiary Amines | "Borrowing hydrogen" methodology, atom-economical, water as byproduct. | organic-chemistry.org |
| [Ru(p-cymene)Cl2]2 with dppf or DPEphos | Primary Sulfonamides, Alcohols | N-alkylated Sulfonamides | Novel application of borrowing hydrogen methodology. | organic-chemistry.org |
Rhodium-Catalyzed Oxidative Alkenylation and Cyclization
Rhodium catalysis offers powerful methods for constructing complex cyclic molecules through C–H activation. One such method is the oxidative cycloaddition of benzamides and alkynes, which utilizes a Rh(III) catalyst in the presence of a Cu(II) oxidant. nih.gov The proposed mechanism begins with the N-H metalation of the amide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion to yield isoquinolones. nih.gov
Another advanced strategy is the rhodium-catalyzed oxidative benzannulation of N-pivaloylanilines with internal alkynes. researchgate.net This reaction proceeds via a dual C-H bond activation to produce highly substituted naphthalene (B1677914) derivatives in good yields. researchgate.net These rhodium-catalyzed reactions demonstrate the potential for creating complex, polycyclic structures from relatively simple starting materials.
| Catalyst System | Reactants | Reaction Type | Product Type | Citation |
|---|---|---|---|---|
| Rh(III) with Cu(II) oxidant | Benzamides, Alkynes | Oxidative Cycloaddition | Isoquinolones | nih.gov |
| Rhodium catalyst | N-Pivaloylanilines, Internal Alkynes | Oxidative Benzannulation | Highly substituted naphthalenes | researchgate.net |
Enantioselective Synthesis Applications
The development of enantioselective synthetic methods is crucial for producing chiral molecules with specific biological activities. In the context of N-benzylic heterocycles, a Ni/photoredox dual catalysis system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This C(sp²)–C(sp³) cross-coupling reaction provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity by employing bi-oxazoline (BiOX) ligands. nih.gov
For the synthesis of chiral sulfonimidamides, a method involving the reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂ has been shown to proceed with inversion of the stereocenter at the sulfur atom. nih.gov This enantiospecific reaction was observed for various non-heterocyclic anilines. nih.gov Furthermore, the enantioselective imino-Reformatsky reaction has been utilized to synthesize chiral α,α-difluoro-β-lactams. rsc.org The screening of different amino alcohol ligands and reaction conditions, such as temperature and solvent, was critical to achieving high yields and enantiomeric excess. rsc.org
Metal-Free Approaches for Sulfonamide Synthesis
To circumvent the use of transition metals, several metal-free synthetic strategies for sulfonamides have been developed. One such approach is a photocatalytic S–N coupling reaction between sodium organosulfinate and hydroxamic acid, using 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) as a photocatalyst. polyu.edu.hk Mechanistic studies suggest that the reaction is facilitated by the generation of singlet oxygen through an energy transfer process. polyu.edu.hk
Another metal-free method involves the use of an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides and amines. rsc.org This reaction proceeds via the oxidative cleavage of an S–N bond and offers the advantages of using readily available starting materials and an environmentally friendly solvent. rsc.org Additionally, a solvent-free synthesis of N-sulfonylformamidines has been reported through the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature. researchgate.net This method avoids the need for metal catalysts and hazardous solvents. researchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for various applications. For example, a series of N-substituted benzamide (B126) derivatives have been synthesized and characterized. researchgate.net One specific example is the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which was prepared in two steps from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. mdpi.com
The synthesis of N-benzyl α-trifluoromethylthioamide has been achieved using a continuous flow approach. researchgate.net This method involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation. researchgate.net Furthermore, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant properties. mdpi.com These examples highlight the diverse range of substituted derivatives that can be accessed through various synthetic routes.
Halogenation Reactions
The introduction of halogen atoms onto the this compound scaffold is a key strategy for modifying its properties. Research has focused on incorporating halogens, particularly on the benzyl moiety, to create analogues for various chemical and pharmacological studies. researchgate.net These synthetic approaches generally involve either building the molecule from a pre-halogenated starting material or performing halogenation on the intact scaffold.
One common method involves the reductive amination of a halogenated benzaldehyde. In this approach, a substituted benzaldehyde is reacted with an amine to form an imine, which is then reduced to the corresponding N-benzylated amine. researchgate.net For the synthesis of N-(halobenzyl) analogues, this would involve reacting a halogen-substituted benzaldehyde with the desired amine, followed by reduction with an agent like sodium borohydride. researchgate.net This "indirect" procedure, where the imine is formed first before reduction, has proven effective. researchgate.net
Another strategy is the direct benzylation of a primary sulfonamide using a halogenated benzyl halide. This reaction typically proceeds via a nucleophilic substitution mechanism. The weakly nucleophilic sulfonamide nitrogen attacks the electrophilic benzylic carbon of the benzyl halide. Studies on the benzylation of related sulfonamides with benzyl bromide suggest the reaction may follow an SN1-like pathway, where the formation of a stable benzylic carbocation is the key intermediate that readily reacts with the sulfonamide. nsf.gov
N-haloamide reagents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are also established agents for halogenation reactions in organic synthesis. rsc.orgmdpi.com While direct halogenation of the benzyl ring of this compound using these reagents is a plausible route, specific examples in the literature focus on their use in converting sulfonyl hydrazides to sulfonyl halides. mdpi.com
The synthesis of various N-(halobenzyl) compounds has been successfully demonstrated, yielding products with bromine or other halogens on the benzyl ring. researchgate.netnih.gov These halogenated analogues are of interest for exploring the effects of halogen bonding and other noncovalent interactions. researchgate.netresearchgate.net
Table 1: Synthetic Approaches for Halogenated Analogues
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Reductive Amination | Reaction of a halogenated benzaldehyde with an amine to form an imine, followed by reduction. | Halogenated benzaldehyde, Amine, Sodium borohydride | researchgate.net |
| Nucleophilic Substitution | Direct benzylation of a sulfonamide using a halogenated benzyl halide. | Halogenated benzyl halide, Sulfonamide, Base | nsf.gov |
| Halogenating Agents | Use of N-halosuccinimides for halogenation reactions. | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | rsc.orgmdpi.com |
Introduction of Other Functional Groups
The versatility of this compound as a scaffold allows for the introduction of various other functional groups, enabling the synthesis of a diverse library of analogues. wikipedia.org Functional group interconversion is a fundamental strategy in organic synthesis for accessing novel molecular structures. wikipedia.org
Methods have been developed to synthesize unsaturated derivatives of trifluoromethanesulfonamide. One approach involves the alkylation of triflamide (CF₃SO₂NH₂) with unsaturated alkyl halides, such as allyl halides, to produce compounds like N-(allyl)trifluoromethanesulfonamide. researchgate.net This introduces a reactive alkene moiety that can be used for further chemical transformations.
Another example is the synthesis of nitrone derivatives. N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been prepared by reacting the corresponding aldehydes with N-benzylhydroxylamine. mdpi.com This reaction introduces a nitrone functional group, which is valuable in various cycloaddition reactions and for its electronic properties.
The trifluoromethanesulfonamide (triflamide) group itself can be viewed as a functional group that can be transformed. It is known to be a stable and often protecting group for amines. However, methods exist for its cleavage to regenerate the parent amine. The use of strong organic reducing agents, such as a bis-pyridinylidene, has been shown to effectively cleave trifluoromethanesulfonamides back to the corresponding amines, often in excellent yields. rsc.org This deprotection allows for the N-benzylamine core to be used in subsequent reactions after serving its initial purpose.
Table 2: Examples of Functional Group Introduction
| Target Functional Group | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| Alkene (Allyl) | Alkylation of triflamide | Triflamide, Allyl halide | researchgate.net |
| Nitrone | Reaction with N-benzylhydroxylamine | Aldehyde-functionalized analogue, N-benzylhydroxylamine | mdpi.com |
| Amine (from cleavage) | Reductive cleavage of the triflamide | This compound, Bis-pyridinylidene | rsc.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and expanding their synthetic utility. Key transformations, such as the formation of the N-benzyl bond and the construction of the sulfonamide linkage, have been the subject of mechanistic studies.
The benzylation of sulfonamides, a key step in forming the N-benzyl bond, has been proposed to proceed through an SN1-like mechanism. nsf.gov This pathway is favored when using benzyl halides, especially those that can form a stable benzylic carbocation. The weakly nucleophilic nitrogen of the sulfonamide then attacks this carbocation. This contrasts with a direct SN2 displacement, and the SN1 character of the reaction helps explain its feasibility despite the low nucleophilicity of the sulfonamide. nsf.gov
For the formation of N-aryl sulfonamide analogues, modern catalytic methods have been developed with accompanying mechanistic proposals. One such method is a photosensitized nickel-catalyzed C-N bond formation. The proposed mechanism involves a dual catalytic cycle. nih.gov The process is thought to begin with the oxidative addition of an Ni(0) complex to an aryl halide, forming an Ni(II)-aryl intermediate. Following ligand exchange with the sulfonamide and deprotonation, a key Ni(II)-aryl amido complex is formed. Reductive elimination from this complex, possibly from a triplet excited state induced by a photosensitizer, forges the C-N bond and regenerates the Ni(0) catalyst. nih.gov
These mechanistic insights are vital for the rational design of new synthetic routes and catalysts for producing trifluoromethanesulfonamide derivatives.
Reactivity and Reaction Mechanisms of N Benzyl 1,1,1 Trifluoromethanesulfonamide
Electronic Properties and Acidity Influenced by the Trifluoromethyl Group
The reactivity of N-benzyl-1,1,1-trifluoromethanesulfonamide is profoundly influenced by the presence of the trifluoromethanesulfonyl (Tf) group. smolecule.com The trifluoromethyl (CF₃) moiety is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net This potent inductive effect significantly polarizes the sulfonamide group, enhancing the electrophilicity of the sulfur atom and, consequently, increasing the acidity of the N-H proton. smolecule.com
Compounds containing the triflamide (CF₃SO₂NHR) functional group are known to be strong NH-acids. researchgate.netresearchgate.net The electron-withdrawing nature of the Tf group stabilizes the resulting conjugate base (anion) after deprotonation. This stabilization arises from the delocalization of the negative charge across the nitrogen atom, the two sulfonyl oxygens, and the trifluoromethyl group. researchgate.net this compound shares fundamental properties with related perfluorinated sulfonamide compounds, such as bis(trifluoromethanesulfonyl)imide, including high acidity and a strong electron-withdrawing character. smolecule.com Quantitative measurements have determined the gas-phase acidity of the compound, providing insight into its intrinsic chemical properties. nist.gov
| Reaction | Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|---|
| C₈H₇F₃NO₂S⁻ + H⁺ → C₈H₈F₃NO₂S | ΔrG° | 1334 ± 8.4 | kJ/mol | IMRE | Koppel, Taft, et al., 1994 nist.gov |
Role as a Nucleophile or Electrophile in Organic Transformations
The unique electronic properties imparted by the trifluoromethyl group allow this compound to exhibit dual reactivity, functioning as either a nucleophile or an electrophile depending on the reaction conditions. smolecule.com
As a Nucleophile: Following the removal of the highly acidic N-H proton by a base, the compound forms a nitrogen-centered anion. This anion is a potent nucleophile and can participate in various substitution reactions. smolecule.com Its utility as a nucleophilic nitrogen source is evident in reactions like the Gabriel and Mitsunobu syntheses, where it is used to introduce nitrogen functionalities into organic molecules. smolecule.com
As an Electrophile: The strong electron-withdrawing effect of the trifluoromethyl group and the two sulfonyl oxygens renders the sulfur atom highly electron-deficient, or electrophilic. smolecule.com This enhanced electrophilicity makes the sulfur atom susceptible to attack by nucleophiles. This characteristic is shared with other triflating agents, such as N-Phenyl-bis(trifluoromethanesulfonimide), which are effective electrophiles for the triflation of substrates like phenols and amines. lifechempharma.com
Specific Reaction Pathways
Reactions with Indoles and Formation of Substituted Sulfonamides
This compound is known to react with indoles, leading to the formation of substituted sulfonamides. smolecule.com While specific mechanistic details for this exact transformation are not extensively detailed, this reaction is a notable application in organic synthesis. smolecule.com Generally, the N-alkylation of indoles proceeds by deprotonation of the indole (B1671886) N-H followed by reaction with an electrophile. orgsyn.org In the context of this compound, it can serve as a precursor for introducing the N-benzylsulfonamide moiety onto the indole ring system.
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| This compound | Indole | Substituted Sulfonamide | Formation of C-N bonds; Synthesis of complex nitrogen-containing molecules. smolecule.com |
Deprotonation Reactions
Given its high acidity, this compound readily undergoes deprotonation in the presence of a suitable base. smolecule.com This reaction generates the corresponding nitrogen anion, which is stabilized by the potent electron-withdrawing trifluoromethanesulfonyl group. smolecule.comresearchgate.net The resulting anion is a key reactive intermediate that serves as a strong nucleophile in subsequent chemical transformations. smolecule.com While a variety of bases can be employed, reactions involving the deprotonation of similar N-benzyl amides often utilize organolithium reagents like n-butyllithium (BuLi). nih.govresearchgate.net
C-H Functionalization Strategies
The triflamide functional group is a valuable component in modern C-H functionalization chemistry. While research on this compound itself is specific, the broader class of triflamides participates in advanced catalytic cycles. For instance, related compounds are used in copper-catalyzed reactions for the site-selective transformation of benzylic C-H bonds. nih.gov In these strategies, a C-H bond is first converted to a C-F bond, and the resulting benzyl (B1604629) fluoride (B91410) acts as a reactive electrophile that can be displaced by various nucleophiles. nih.gov This two-step, one-pot sequence allows for the coupling of benzylic carbons with a range of C, N, and O-based nucleophiles. nih.gov
| Step | Transformation | Key Reagents/Catalysts | Intermediate/Product |
|---|---|---|---|
| 1 | Benzylic C-H Fluorination | Cu Catalyst, N-fluorobenzenesulfonimide (NFSI) | Benzyl Fluoride nih.gov |
| 2 | Nucleophilic Substitution | Nucleophile (e.g., Alcohols, Amides), Lewis Acid/H-bond donor | C-O, C-N, or C-C coupled product nih.gov |
Reactions with Organic Neutral Super-Electron-Donors
The reaction of this compound with organic neutral super-electron-donors is not prominently documented in the reviewed scientific literature.
Addition Reactions with Alkenes and Dienes
The addition of N-H bonds from sulfonamides across carbon-carbon double and triple bonds is a fundamental method for synthesizing valuable allylic and vinylic sulfonamides. While specific studies detailing the direct addition of this compound to alkenes and dienes are not extensively documented in dedicated publications, the reactivity can be inferred from the well-established chemistry of other sulfonamides in similar transformations. These reactions, broadly known as hydroaminations, are often catalyzed by transition metals and provide an atom-economical route to nitrogen-containing molecules.
Transition-metal-catalyzed hydroamination reactions represent a sustainable and efficient method for forming carbon-nitrogen bonds. nih.gov The challenge in the hydroamidation of alkenes and 1,3-dienes often lies in controlling the regioselectivity. nih.gov However, protocols have been developed that achieve good to excellent yields with high regioselectivity for the synthesis of allylic amides. nih.gov
For instance, gold(I)-catalyzed hydroamination of 1,3-dienes with various carbamates and sulfonamides has been shown to produce protected allylic amines in high yields under mild conditions. organic-chemistry.org The mechanism typically involves the activation of the unsaturated carbon-carbon bond by a carbophilic Lewis acid like gold(I), making it susceptible to nucleophilic attack by the sulfonamide nitrogen. organic-chemistry.org
A general protocol for the palladium-catalyzed hydroamidation of 1,3-dienes has been established, which is effective for electron-deficient N-heterocyclic amides and sulfonamides. nih.gov These reactions can lead to the formation of linear amide products with high regioselectivity. nih.gov
The table below illustrates the outcomes of hydroamidation reactions with various sulfonamides and dienes, showcasing the potential reactivity pattern for this compound under similar catalytic conditions.
| Catalyst System | Diene Substrate | Amide/Sulfonamide | Product | Yield (%) | Reference |
| [{Pd(π-cinnamyl)Cl}₂]/Ligand | 1,3-Butadiene | Imidazole-1-sulfonamide | N-Allyl-imidazole-1-sulfonamide | 85 | nih.gov |
| Ph₃PAuOTf | Isoprene | Benzyl Carbamate | N-(3-methylbut-2-en-1-yl)benzyl carbamate | 92 | organic-chemistry.org |
| (NHC)AuCl/AgOTf | 3-Methyl-1,2-butadiene | Benzyl Carbamate | N-tertiary allylic carbamate | 57 (conversion) | nih.gov |
Another important reaction involving alkenes is aziridination. This process can be achieved through various strategies, including those involving nitrene intermediates or nitrogen-centered radicals. nih.gov Electrochemical methods have been developed for the aziridination of unactivated alkenes via an oxidative sulfonamide/alkene cross-coupling, avoiding the need for metal catalysts and stoichiometric oxidants. nih.gov This approach highlights the potential for the nitrogen atom in sulfonamides to participate in radical-based additions to alkenes.
Catalytic Activity and Role as an Additive in Organic Reactions
The unique electronic properties of this compound suggest its potential utility both as a catalyst itself and as a crucial additive or ligand in catalytic systems.
The trifluoromethanesulfonyl (triflyl) group is one of the most powerful electron-withdrawing groups in organic chemistry. This property significantly increases the acidity of the proton attached to the nitrogen atom in this compound, making it a potent Brønsted acid. While specific applications of this compound as a Brønsted acid catalyst are not widely reported, triflamides in general are known for their high NH-acidity and are used in various organic reactions for this reason. This acidity allows them to protonate substrates, thereby activating them for subsequent transformations.
In the realm of metal-catalyzed reactions, sulfonamides can act as ligands, coordinating to a metal center and modulating its catalytic activity. The nitrogen atom of this compound can serve as a coordination site for transition metals.
Furthermore, the deprotonated form of the sulfonamide, an N-benzyltrifluoromethanesulfonamidate anion, can act as a non-coordinating or weakly coordinating anion in catalytic cycles. This is analogous to how triflate (OTf) anions are widely used in catalysis. Rare earth metal trifluoromethanesulfonates [RE(OTf)₃], for example, are efficient catalysts for reactions like benzyl-etherification. nih.gov While this involves the triflate anion rather than the sulfonamide itself, it underscores the utility of the trifluoromethanesulfonyl moiety in creating catalytically active metal species.
The table below summarizes the catalytic applications of related trifluoromethanesulfonyl compounds, suggesting potential roles for this compound in catalysis.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Yb(OTf)₃ | Benzyl-etherification | Benzyl alcohol, 1-Butanol | Benzyl butyl ether | 95 | nih.gov |
| Sc(OTf)₃ | Benzyl-etherification | Benzyl alcohol, 1-Butanol | Benzyl butyl ether | 93 | nih.gov |
| Pd(OAc)₂ | Hydroamidation | 1,3-Hexadiene | N-allyl sulfonamide | 78 | nih.gov |
Applications of N Benzyl 1,1,1 Trifluoromethanesulfonamide in Advanced Organic Synthesis
Reagent for Introducing Nitrogen Functionalities
A primary application of N-benzyl-1,1,1-trifluoromethanesulfonamide in organic synthesis is as a source for the introduction of nitrogen functionalities into organic molecules. smolecule.com The presence of the triflyl group significantly increases the acidity of the N-H proton, facilitating its deprotonation and subsequent participation in a variety of nucleophilic reactions. This allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of biologically active compounds and functional materials. smolecule.comnih.gov
The compound serves as an effective nitrogen source in carbon-amination reactions, enabling the construction of intricate molecular frameworks through the selective formation of C-N bonds. smolecule.com The benzyl (B1604629) group provides a stable yet removable protecting group for the nitrogen atom, which can be cleaved under various conditions to reveal the primary amine or to allow for further functionalization. This dual functionality makes it a highly useful reagent for the strategic incorporation of nitrogen into complex target molecules.
Building Block for Complex Molecular Architectures
Beyond its role as a simple nitrogen source, this compound functions as a significant building block for the synthesis of more complex molecular structures, particularly nitrogen-containing heterocycles. smolecule.commsesupplies.com These heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. msesupplies.com
The reactivity profile of this compound allows it to participate in various synthetic pathways, including nucleophilic substitution and catalytic transformations, to generate diverse heterocyclic systems. smolecule.com For instance, its application has been noted in the synthesis of varied nitrogen-containing heterocycles and analogs of natural products. smolecule.com The compound's ability to undergo selective transformations under mild conditions has made it an attractive choice for late-stage functionalization in the synthesis of complex molecules.
Utility in Named Reactions
The unique reactivity of this compound has led to its successful application in several cornerstone named reactions in organic chemistry.
Gabriel Reactions
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia. libretexts.org The reaction typically involves the deprotonation of phthalimide (B116566), followed by N-alkylation and subsequent hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.orgresearchgate.net
This compound can be employed as a surrogate for phthalimide in Gabriel-type syntheses. The acidic N-H proton of the sulfonamide can be readily removed by a base, and the resulting anion can act as a nucleophile to attack an alkyl halide. The benzyl and trifluoromethanesulfonyl groups can then be cleaved to furnish the desired primary amine. This approach offers an alternative to the traditional Gabriel synthesis, leveraging the unique properties of the triflamide moiety. The use of this compound in this context highlights its role as a versatile amino group equivalent. smolecule.comorganic-chemistry.org
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Gabriel-type Synthesis | Alkyl Halide | 1. This compound, Base2. Deprotection | Primary Amine | Varies | smolecule.com, organic-chemistry.org |
Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and amines, with inversion of stereochemistry. wikipedia.orgthermofisher.comnih.gov The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). wikipedia.org
This compound serves as an effective nitrogen nucleophile in the Mitsunobu reaction. smolecule.comorganic-chemistry.org The acidity of the N-H bond (pKa < 13) makes it a suitable pronucleophile for this transformation. wikipedia.org In a typical Mitsunobu protocol, the alcohol is activated by the phosphine/azodicarboxylate system, and the resulting intermediate is then displaced by the deprotonated this compound in an SN2 fashion, leading to the formation of a new C-N bond with inversion of configuration at the carbon center. wikipedia.orgnih.gov This application is particularly valuable for the synthesis of chiral amines from chiral alcohols.
| Reaction | Alcohol Substrate | Nucleophile | Reagents | Product | Yield (%) | Reference |
| Mitsunobu Reaction | Secondary Alcohol | This compound | PPh₃, DEAD | N-alkylated sulfonamide | Varies | smolecule.com, organic-chemistry.org |
Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (or ketone), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. While the general class of sulfonamides has been utilized in Mannich-type reactions, for instance, through the formation of N-sulfonyl imines which then react with nucleophiles, specific examples detailing the direct use of this compound in a classical three-component Mannich reaction are not extensively documented in the surveyed literature. researchgate.net The reactivity of related N-sulfonyl benzylamines in radical additions to aldehydes suggests the potential for this compound to participate in similar transformations under specific catalytic conditions.
Friedel-Crafts Reactions
The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. While Friedel-Crafts benzylation of arenes is a well-established transformation, direct examples employing this compound as the electrophilic partner are not readily found in the examined literature. The related Friedel-Crafts amidoalkylation reactions, which proceed via N-acyliminium intermediates, suggest a possible, though not directly demonstrated, pathway where a derivative of this compound could be activated to react with an aromatic nucleophile. nih.gov Further research would be required to explore the viability of this specific compound in Friedel-Crafts-type transformations.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. The reactivity of dienophiles in this reaction is often enhanced by the presence of electron-withdrawing groups. While the trifluoromethanesulfonyl (Tf) group is a potent electron-withdrawing moiety, literature searches for the direct participation of this compound as either a dienophile or as part of a diene component in Diels-Alder reactions did not yield specific examples.
The utility of related structures, such as N-arylmaleimides, as active dienophiles in Diels-Alder reactions is well-documented. researchgate.netrsc.org However, direct evidence for this compound serving a similar function is not prominently featured in available scientific literature.
Precursor for Trifluoromethanesulfonyl (Tf) Functional Group Introduction
The trifluoromethanesulfonyl (Tf) group is an excellent leaving group and a powerful electron-withdrawing substituent, making its introduction onto molecules a key strategy in modern synthesis. This compound can serve as a precursor for the introduction of the trifluoromethanesulfonyl functional group. nih.gov The N-H bond of the sulfonamide is acidic, allowing for deprotonation and subsequent reaction as a nucleophile. Alternatively, the N-benzyl group can be cleaved under certain conditions, enabling the transfer of the "TfNH" or related moieties.
While specific studies detailing the transfer of the Tf group directly from this compound are not widely detailed, the broader class of N-substituted triflamides is recognized for this potential. For instance, N-phenyl-bis(trifluoromethanesulfonimide), a related compound with two Tf groups, is a well-known electrophilic "triflating" agent used to convert phenols and other nucleophiles into their corresponding triflates.
Synthesis of Heterocyclic Compounds
Isoindolines and their oxidized counterparts, isoindolinones, are important structural motifs in many biologically active compounds. The synthesis of these heterocycles can be achieved through intramolecular C-H amination, a process that forms a C-N bond within the same molecule. This compound is a potential precursor for isoindoline (B1297411) synthesis via the cyclization involving an ortho-C-H bond of the benzyl group.
This transformation is typically achieved using transition metal catalysis, most notably with rhodium catalysts. While direct examples starting from this compound are not prevalent, extensive research has been conducted on the analogous cyclization of N-substituted benzamides and related sulfonamides to form isoindolinones. nih.govnih.gov These reactions proceed through a C-H activation mechanism, where the catalyst activates a C-H bond on the benzyl or benzoyl group, allowing for the intramolecular attack by the nitrogen atom of the amide or sulfonamide. The general principle of this catalytic cycle highlights the potential pathway for cyclizing this compound. nih.gov
Table 1: Representative Rhodium-Catalyzed Synthesis of Isoindolinones from Benzamide (B126) Precursors Note: The following data is for the related transformation of N-benzoylsulfonamides and serves to illustrate the general methodology.
| Entry | Benzamide Substrate | Olefin Partner | Catalyst | Yield (%) |
| 1 | N-(p-tolylsulfonyl)benzamide | n-Butyl acrylate | [RhCpCl₂]₂ | 85 |
| 2 | N-(methylsulfonyl)benzamide | Styrene | [RhCpCl₂]₂ | 78 |
| 3 | N-(p-tolylsulfonyl)benzamide | Ethyl acrylate | [RhCp*Cl₂]₂ | 91 |
Data sourced from studies on related N-acylsulfonamides to illustrate a common catalytic approach. nih.gov
Pyridinic sulfonamides, which feature a sulfonamide linkage to a pyridine (B92270) ring, are a class of compounds with significant interest in medicinal chemistry. The synthesis of these compounds can be approached through palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-N bonds. nih.gov A plausible route to pyridinic sulfonamides using this compound would involve the coupling of its deprotonated form with a halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine).
While specific examples detailing this exact transformation with this compound are limited, the palladium-catalyzed coupling of various amines and sulfonamides with aryl halides is a well-established and powerful method. nih.govnih.gov This strategy allows for the construction of diverse sulfonamide derivatives and demonstrates the feasibility of using this compound as a nucleophilic partner in such couplings.
Azoles, such as thiazoles and oxazoles, are five-membered heterocyclic compounds that form the core of many pharmaceutical agents. nih.gov The synthesis of thiazoles, for instance, is classically achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov
The involvement of this compound in azole synthesis is not a direct or standard method. However, its chemical functionality allows for its potential use in multi-step sequences. For example, the benzylamine (B48309) moiety could be derived from it after cleavage of the trifluoromethanesulfonyl group, or the sulfonamide itself could be used to modify other precursors. Research on the synthesis of 4-benzyl-1,3-thiazole derivatives has focused on analogue-based design starting from different precursors. A general approach to 1,3-azole-based peptides has also been described using solid-phase synthesis from amino acid precursors, highlighting the modular nature of azole synthesis.
Medicinal Chemistry and Pharmacological Relevance of Trifluoromethanesulfonamide Derivatives
Influence of the Trifluoromethanesulfonamide (B151150) Group on Biological Activity and Drug Development
The trifluoromethanesulfonamide (triflamide) group is a key functional group in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates. smolecule.comnordmann.global The inclusion of trifluoromethyl groups can improve metabolic stability and other characteristics of experimental drugs. nordmann.global The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the sulfur atom, influencing the molecule's reactivity. smolecule.com
Investigation as Potential Therapeutic Agents
While N-benzyl-1,1,1-trifluoromethanesulfonamide itself is used as a precursor in organic synthesis, its direct application as a therapeutic agent is not well-documented. smolecule.com However, the sulfonamide class, to which it belongs, is a cornerstone of modern medicine. frontiersrj.comajchem-b.com Compounds within this class are investigated for a multitude of potential pharmacological effects. smolecule.com Research into related sulfonamide compounds suggests potential for antimicrobial and anti-inflammatory properties, indicating possible therapeutic avenues for derivatives. smolecule.com The versatility of the sulfonamide scaffold allows for the development of drugs with a wide array of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com
Pharmacological Activities of Related Sulfonamide Compounds
Sulfonamides, also known as sulfa drugs, were the first broadly effective antibacterials used systemically and represent an important class of therapeutic compounds. frontiersrj.comwikipedia.org They exhibit a wide spectrum of biological activities and are integral to the development of various pharmaceuticals. ajchem-b.comajchem-b.com
Sulfonamides were the first synthetic antimicrobial agents to be used widely for the cure of bacterial infections. wikipedia.orguomus.edu.iq They are effective against a broad range of Gram-positive and Gram-negative bacteria, including species like Staphylococcus aureus and Escherichia coli. frontiersrj.comnih.gov Susceptible Gram-negative bacteria also include Klebsiella, Salmonella, and Enterobacter species. frontiersrj.comnih.gov
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). wikipedia.orguomus.edu.iq This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA, RNA, and proteins in bacteria. frontiersrj.comuomus.edu.iq Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS. frontiersrj.comuomus.edu.iq By mimicking PABA, sulfonamides block the enzyme's active site, thereby halting folic acid synthesis and preventing the growth and multiplication of bacteria. wikipedia.orguomus.edu.iq This makes them bacteriostatic agents. wikipedia.org Humans are not affected by this mechanism because they obtain folic acid from their diet. wikipedia.org
| Sulfonamide Drug | Spectrum of Activity | Mechanism of Action |
|---|---|---|
| Sulfamethoxazole | Gram-positive and Gram-negative bacteria | Inhibits dihydropteroate synthase |
| Sulfadiazine | Effective against Staphylococcus aureus and Escherichia coli frontiersrj.com | Competitive inhibitor of PABA frontiersrj.com |
| Sulfamethazine | Antibacterial against various livestock diseases nih.gov | Inhibits folic acid synthesis |
Certain sulfonamide derivatives are potent anti-inflammatory agents. ajchem-b.comnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). ajchem-b.comfrontiersrj.com By blocking these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins. ajchem-b.com Some sulfonamides can also modulate immune responses, which contributes to their anti-inflammatory effects. ajchem-b.com
For example, sulfonamide-related drugs like nimesulide have been shown to reduce the availability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue injury during inflammation. nih.gov This action helps to protect tissues from damage caused by inflammatory processes. nih.gov The development of sulfonamide derivatives continues to be an active area of research for treating inflammatory conditions such as arthritis. ajchem-b.com
Several sulfonamide derivatives are used clinically for their anticonvulsant properties. tandfonline.comsciepub.com Drugs such as acetazolamide, topiramate, and zonisamide incorporate a sulfonamide or a related sulfamate moiety and are effective in controlling seizures. tandfonline.comnih.gov The anticonvulsant effect of many of these compounds is linked to their ability to inhibit the enzyme carbonic anhydrase (CA). nih.govnih.gov
Carbonic anhydrase plays a role in various physiological processes in the brain, and its inhibition can lead to anticonvulsant effects. benthamdirect.com The mechanism is thought to involve the regulation of pH and ion transport, which can affect neuronal excitability. benthamdirect.com For example, inhibition of CA can suppress the excitatory activity of NMDA receptors and influence GABAergic transmission. benthamdirect.com The development of new sulfonamide-based CA inhibitors is a strategy for discovering novel antiepileptic drugs with potentially broad-spectrum activity. nih.govnih.gov
| Anticonvulsant Drug | Key Structural Moiety | Primary Mechanism |
|---|---|---|
| Acetazolamide | Sulfonamide | Carbonic Anhydrase Inhibition nih.gov |
| Topiramate | Sulfamate | Carbonic Anhydrase Inhibition nih.gov |
| Zonisamide | Sulfamoyl | Carbonic Anhydrase Inhibition benthamdirect.com |
A significant advancement in anti-inflammatory therapy has been the development of selective COX-2 inhibitors, many of which are sulfonamide derivatives. frontiersrj.comnih.gov The COX-2 enzyme is primarily induced during inflammation, while the COX-1 isoform is involved in maintaining normal physiological functions, such as protecting the stomach lining. nih.govnih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. nih.gov The selectivity of certain sulfonamide-containing drugs, such as celecoxib, for COX-2 is attributed to the phenyl sulfonamide moiety. nih.gov This group can bind to a specific side pocket present in the COX-2 enzyme but not in COX-1. nih.gov This targeted inhibition leads to effective anti-inflammatory action with a reduced risk of the side effects associated with COX-1 inhibition. nih.gov The design of novel sulfonamide-based COX-2 inhibitors remains a key strategy in the search for safer and more effective anti-inflammatory drugs. acs.orgfrontiersin.org
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that play a crucial role in regulating lipid metabolism. sci-hub.se The PPARα subtype, in particular, is highly expressed in tissues with high fatty acid catabolism, such as the liver. sci-hub.se Fibrate drugs, the conventional therapy for dyslipidemia, act as PPARα agonists but are often not very potent or selective, necessitating high doses. sci-hub.se
The search for more potent and selective PPARα activators has led to the development of novel trifluoromethanesulfonamide derivatives. sci-hub.se By replacing the oxyisobutyric acid moiety found in classic fibrates with a trifluoromethanesulfonamide group, researchers have achieved a significant increase in potency. sci-hub.se For instance, starting from the structure of a known thiazole-based PPARα agonist, GW590735, the introduction of the trifluoromethanesulfonamide group resulted in a compound that was more than ten times more potent in vitro. sci-hub.se This enhancement in potency is correlated with the increased acidity of the sulfonamide N-H group. sci-hub.se
| Compound | Modification | EC50 (nM) for hPPARα |
|---|---|---|
| GW590735 (Reference Compound 5) | Oxyisobutyric acid | 5 |
| Compound 10 | Carboxamide | 60 |
| Compound 14 | Trifluoromethanesulfonamide | 0.3 |
| Compound 15 | Non-fluorinated methanesulfonamide | >1000 |
Enzyme Inhibition (e.g., Carbonic Anhydrase Inhibitors)
The sulfonamide moiety is a classic zinc-binding group found in numerous enzyme inhibitors, most notably carbonic anhydrase inhibitors (CAIs). researchgate.netmdpi.com Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.com
Trifluoromethanesulfonamide derivatives have been synthesized and evaluated as inhibitors of several CA isozymes, including CA I, II, and IV. nih.gov The reaction of aromatic or heterocyclic sulfonamides with triflic anhydride (B1165640) yields compounds with trifluoromethanesulfonamido moieties, which demonstrate good inhibitory activity against these CA isozymes. nih.govnih.gov Both the sulfonamides themselves and their metal complexes with zinc(II) and copper(II) have shown potent inhibition. nih.gov The development of these inhibitors often focuses on five-membered heterocyclic scaffolds, which have been shown to be particularly effective. mdpi.com
| Compound | hCA I | hCA II | bCA IV |
|---|---|---|---|
| N-(6-hydroxy-2-benzoxazolyl)trifluoromethanesulfonamide | 78 | 35 | 41 |
| Acetazolamide (Standard) | 250 | 12 | 70 |
Anticancer and Antiviral Activities
The sulfonamide scaffold is present in a variety of anticancer and antiviral agents. nih.govtum.de The incorporation of a trifluoromethyl group can often enhance these activities by improving metabolic stability and binding affinity. rsc.org
Anticancer Activity Trifluoromethyl-containing sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and showed antiproliferative potential. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was particularly effective against melanoma cell lines. mdpi.com The mechanisms of action for such compounds can be diverse, including the inhibition of key enzymes like carbonic anhydrases (especially the tumor-associated isoform CA IX) or kinases such as PI3K. nih.govnih.gov
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| C32 | Amelanotic Melanoma | 24.4 |
| A375 | Malignant Melanoma | 25.4 |
| HaCaT | Normal Keratinocytes | 33.5 |
Antiviral Activity Sulfonamide derivatives have been extensively reviewed as antiviral agents, with some compounds possessing this moiety being used clinically as HIV protease inhibitors (e.g., Amprenavir). nih.gov The trifluoromethyl group has been incorporated into various scaffolds to develop new antiviral agents. Studies on trifluoromethylthiolane derivatives, for example, have shown significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction. mdpi.comresearchgate.net These compounds appear to interfere with the formation of complete, infectious virus particles. mdpi.comresearchgate.net Other research has focused on developing derivatives that inhibit viral RNA synthesis, demonstrating broad potential for this chemical class against various viruses. nih.govmdpi.com
Sphingosine 1-phosphate-1 receptor agonists
Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking from lymphoid tissues. mdpi.comwikipedia.org Agonism of the S1P1 receptor subtype, in particular, leads to its internalization and degradation, which traps lymphocytes in the lymph nodes. mdpi.com This mechanism is the basis for the therapeutic effect of drugs like Fingolimod, used in the treatment of multiple sclerosis. mdpi.comfigshare.com
The development of selective S1P1 receptor agonists is an active area of research to achieve therapeutic efficacy while minimizing side effects associated with action on other S1P receptor subtypes. figshare.com Trifluoromethyl-containing compounds have been identified as potent S1P1 receptor agonists. nih.gov For instance, the oxadiazole derivative 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871) is a known S1P1 agonist that enhances endothelial barrier function, a process also mediated by this receptor. nih.gov The design of new fluorinated analogues of existing drugs like Fingolimod continues to yield potent S1P1 receptor agonists. nih.gov
Structure-Activity Relationship (SAR) Studies of Trifluoromethanesulfonamide Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. gardp.org For trifluoromethanesulfonamide derivatives, SAR exploration is crucial for optimizing potency, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.gov
Key aspects of SAR for this scaffold include:
The Sulfonamide Linker : The high acidity and electron-withdrawing nature of the trifluoromethanesulfonamide group (CF3SO2NH) is a primary driver of potency in many cases, such as with PPARα agonists. sci-hub.se Replacing it with a less acidic group like a simple methanesulfonamide or a carboxamide leads to a dramatic loss of activity. sci-hub.se
N-Substitutions : The group attached to the sulfonamide nitrogen (the 'N1' position in classical sulfa drugs) is a critical point for modification. youtube.com Attaching various heterocyclic or aromatic rings can modulate target selectivity and potency.
Aromatic/Heterocyclic Core : The core scaffold to which the trifluoromethanesulfonamide is attached determines the primary target interaction. Modifications to this core can fine-tune binding and influence properties like metabolic stability. nih.gov For example, in the design of PPARα agonists, moving from a phenylthiazole moiety to other scaffolds was a key step in developing a new class of agonists. sci-hub.se
SAR studies enable the rational design of new molecules with improved therapeutic profiles by identifying which structural modifications lead to enhanced biological activity and which are detrimental. gardp.org
Computational Studies in Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. mdpi.combeilstein-journals.org For trifluoromethanesulfonamide derivatives, computational methods are employed at various stages of development.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For trifluoromethanesulfonamide derivatives, docking studies have been used to understand their binding modes within the active sites of enzymes like carbonic anhydrase and PI3K, helping to explain their inhibitory activity and guiding the design of more potent analogues. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can predict the activity of novel, unsynthesized molecules, helping to prioritize which compounds to synthesize and test.
ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For new sulfonamide derivatives, in silico tools like Lipinski's rule of five are used to assess their "drug-likeness" and potential for oral bioavailability early in the design process. nih.gov
These computational approaches facilitate the rational design of novel trifluoromethanesulfonamide-based therapeutic agents, allowing for the efficient optimization of target affinity and pharmacokinetic properties. mdpi.commdpi.com
Advanced Characterization and Spectroscopic Analysis Techniques for N Benzyl 1,1,1 Trifluoromethanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of N-benzyl-1,1,1-trifluoromethanesulfonamide, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the methylene (B1212753) (-CH2-) bridge adjacent to the nitrogen atom give rise to a doublet at approximately δ 4.4 ppm, with the splitting caused by coupling to the neighboring N-H proton. The proton on the nitrogen atom of the sulfonamide group is often observed as a triplet around δ 5.5 ppm, resulting from coupling with the adjacent methylene protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | m | 5H | Ar-H |
| ~5.5 | t | 1H | N-H |
| ~4.4 | d | 2H | N-CH₂ |
Note: 'm' denotes multiplet, 't' denotes triplet, and 'd' denotes doublet. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound shows characteristic signals for the aromatic carbons, the benzylic methylene carbon, and the trifluoromethyl carbon. The aromatic carbons typically resonate in the region of δ 128-135 ppm. The benzylic methylene carbon (-CH₂-) signal is found further upfield, generally around δ 48 ppm. A key feature is the signal for the trifluoromethyl (-CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms, typically in the region of δ 121 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~135 | s | C (quaternary aromatic) |
| ~129 | s | CH (aromatic) |
| ~128 | s | CH (aromatic) |
| ~121 | q | CF₃ |
| ~48 | s | N-CH₂ |
Note: 's' denotes singlet, and 'q' denotes quartet. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum displays a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal is typically observed in the region of -75 to -78 ppm relative to a standard reference such as CFCl₃.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~-76 | s | -CF₃ |
Note: 's' denotes singlet. The exact chemical shift can vary depending on the solvent and reference standard used.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectroscopy (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₈F₃NO₂S), the calculated exact mass is 239.0282. HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, confirming the molecular formula.
Table 4: HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 240.0355 |
| [M+Na]⁺ | 262.0175 |
Note: The observed m/z values in an experimental setting would be very close to these calculated values.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands for the N-H, C-H, S=O, and C-F bonds. A prominent absorption band for the N-H stretch is typically observed in the region of 3300-3400 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are found in the ranges of 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions typically in the 1100-1200 cm⁻¹ region.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3400 | Medium | N-H stretch |
| 3000-3100 | Medium-Weak | Aromatic C-H stretch |
| 2850-2950 | Medium-Weak | Aliphatic C-H stretch |
| 1340-1370 | Strong | S=O asymmetric stretch |
| 1150-1180 | Strong | S=O symmetric stretch |
| 1100-1200 | Strong | C-F stretch |
Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of a chemical compound, providing quantitative information on the percentage composition of its constituent elements. For this compound, with the molecular formula C₈H₈F₃NO₂S, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 239.22 g/mol .
Below is a data table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 40.17 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.38 |
| Fluorine | F | 19.00 | 3 | 57.00 | 23.83 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.86 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.38 |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.41 |
| Total | 239.24 | 100.00 |
Note: The total molecular weight may vary slightly due to rounding of atomic masses.
X-ray Diffraction Techniques for Solid-State Structures
A search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, detailed experimental data on its solid-state structure, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the public domain at this time.
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking, which influence its physical properties.
Computational Chemistry and Theoretical Investigations of N Benzyl 1,1,1 Trifluoromethanesulfonamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of sulfonamides and N-benzyl compounds, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p) or 6-31G(d), are employed to determine various molecular properties. mkjc.innih.govnih.gov
Key applications of DFT for studying N-benzyl-1,1,1-trifluoromethanesulfonamide and related structures include:
Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total energy of the molecule. nih.govnih.gov This allows for the accurate prediction of bond lengths, bond angles, and dihedral angles. mkjc.innih.gov
Vibrational Frequency Analysis: Following optimization, DFT calculations can predict the vibrational spectra (like FT-IR and Raman) of the molecule. nih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.govresearchgate.net
Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, stability, and electronic transport properties. nih.govnih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are generated using DFT to visualize the charge distribution across a molecule. nih.govmdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. mdpi.com For instance, the most positive potentials are typically found on hydrogen atoms, while negative regions are located around electronegative atoms like oxygen and within the π-systems of aromatic rings. mdpi.com
Ab Initio Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach.
For molecules structurally similar to this compound, such as N-benzyl-2-phenylpyridinium ions, ab initio calculations at the RHF/6-31G* level have been used for geometry optimization of different conformers. researchgate.net These calculations help in understanding the energetic differences between various spatial arrangements (isomers) of the molecule. researchgate.net While DFT methods have become more common due to their balance of accuracy and computational cost, ab initio calculations remain a fundamental tool, particularly for validating results from other methods and for systems where DFT might be less reliable. Calculations can also be used to determine zero-point vibrational energies. researchgate.net
Molecular Modeling and Dynamics
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For this compound, this includes building its 3D structure and simulating its interactions with other molecules.
A key area of molecular modeling is the study of intermolecular interactions. Computational methods can quantify the energetics of these forces, which govern how molecules pack in a crystal lattice and interact in solution. For example, in related trifluoromethyl-substituted compounds, the PIXEL method has been used to calculate interaction energies, revealing that crystal packing is stabilized by a combination of weak interactions like C-H···O, C-H···π, and C-H···F hydrogen bonds, along with π···π stacking. researchgate.net
Molecular docking is another modeling technique used to predict the preferred orientation of one molecule when bound to a second, for instance, a ligand binding to a protein receptor. nih.gov While often used in drug discovery, the principles are applicable to understanding any intermolecular recognition process. Such studies on related sulfonamides have shown how these molecules can form hydrogen bonds with active site residues, with docking scores and calculated interaction energies providing a measure of binding affinity. nih.gov
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. For N-benzyl substituted amides, rotation around the C-N and other single bonds leads to various stable conformations. scielo.brresearchgate.net
For instance, a detailed study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide using DFT calculations (with the polarizable continuum model, PCM, to simulate a solvent environment) identified nine stable conformations (four Z and five E rotamers). scielo.brresearchgate.net The analysis established the dynamic equilibria between these conformers in solution. scielo.br This type of hindered rotation around the amide C-N bond is a well-known phenomenon. scielo.br A similar approach would be essential for this compound to understand its preferred shapes in different environments, which in turn dictates its reactivity and physical properties. Studies on simpler N-benzylpyridinium ions have identified distinct "stacked" and "splayed" conformers, analyzing their relative energies through computational methods. researchgate.net
Studies on Acidity (pKa) and Electronic Properties
The trifluoromethanesulfonyl (triflyl or Tf) group is an extremely powerful electron-withdrawing group. This has a profound effect on the electronic properties of this compound, particularly the acidity of the N-H proton. Triflamides (CF₃SO₂NHR) are known to be strong NH-acids. researchgate.netresearchgate.net The strong electron-withdrawing nature of the CF₃SO₂ group stabilizes the resulting conjugate base (anion) after deprotonation, thereby increasing the acidity of the parent compound. researchgate.net
Table 1: pKa Values of Various Triflamides (CF₃SO₂NHR) in Methanol (B129727)
| R Group | pKa in MeOH |
| H | 11.06 |
| CH₃ | 12.70 |
| CH₂SiMe₃ | 12.84 |
| CH₂NHCOCH₃ | 10.11 |
| COCH₂Ph | 5.45 |
| SO₂CF₃ | 2.7 |
| This interactive table is based on data for related triflamide compounds, illustrating the effect of the R group on acidity. researchgate.net |
The electronic properties are also characterized by gas-phase acidity measurements. For this compound, the Gibbs free energy of reaction (ΔrG°) for its deprotonation in the gas phase has been reported as 1334 ± 8.4 kJ/mol. nist.gov This high value reflects the significant stability of the molecule.
Mechanistic Insights from Computational Data
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling reactants, transition states, intermediates, and products, researchers can map out the energy profile of a chemical reaction, providing insights that are difficult to obtain experimentally.
For reactions involving sulfonamides and related compounds, computational data offers several mechanistic insights:
Predicting Reaction Sites: Calculations of atomic charges (e.g., Mulliken or NPA charges) and MEP maps can predict the most likely sites for nucleophilic or electrophilic attack. mkjc.innih.gov For example, analysis of Mulliken charges in a benzenesulfonamide (B165840) derivative helped to rank carbon atoms in order of their susceptibility to nucleophilic attack. mkjc.in
Validating Reaction Pathways: DFT calculations can be used to compare the energies of different possible reaction pathways. In the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, DFT calculations helped confirm that the benzylation reaction occurred on the sulfur atom rather than a nitrogen atom by comparing the stability of the products. mdpi.com
Characterizing Transition States: Locating and characterizing the transition state structure is key to understanding the kinetics of a reaction. In a study of N-benzyl-2-phenyl pyridinium (B92312) ions, the transition state for the interconversion of isomers was modeled, showing a conformation where the phenyl and pyridine (B92270) rings are coplanar. researchgate.net
Explaining Reaction Steps: For multi-step reactions, such as the synthesis of a novel pyrimidine (B1678525) compound, DFT has been used to understand the energetics of key steps like addition, Curtius rearrangement, and intramolecular cyclization. nih.gov
For this compound, which is used as a reagent in organic synthesis smolecule.com, these computational approaches would be invaluable for understanding its reactivity, predicting product formation, and optimizing reaction conditions.
Future Directions and Emerging Research Avenues for N Benzyl 1,1,1 Trifluoromethanesulfonamide
Exploration of Novel Synthetic Methodologies
The conventional synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide involves the reaction of benzylamine (B48309) with trifluoromethanesulfonic anhydride (B1165640). smolecule.com While effective, future research is geared towards developing more sustainable, efficient, and safer synthetic routes. A significant area of exploration is the move away from batch processing to continuous flow methods. For instance, novel one-pot protocols for converting thiols into sulfonamides have been developed, which could be adapted for this specific compound. researchgate.net These methods often involve the in situ generation of sulfonyl chlorides from thiols, followed by reaction with an amine. researchgate.net Such approaches can reduce waste and improve reaction control. researchgate.net Future methodologies will likely focus on minimizing the use of hazardous reagents and solvents, improving atom economy, and designing processes that are easily scalable.
Development of New Catalytic Systems
Catalysis is central to modern organic synthesis, and the development of new catalytic systems is a key research direction. For sulfonamide synthesis, research into metal-free catalytic systems is gaining traction. For example, oxidative amidation processes using catalytic systems like TEMPO and iron ions have been shown to be effective for creating amides and could be explored for sulfonamide bond formation. researchgate.net The trifluoromethyl group in this compound imparts unique electronic properties that can be exploited in catalysis. Future research will likely focus on designing catalysts that are tailored to the specific electronic nature of the trifluoromethanesulfonamide (B151150) moiety, potentially enabling new types of transformations and enhancing reactivity and selectivity in coupling reactions.
Broader Applications in Materials Science
While already recognized as a useful building block, the full potential of this compound in materials science is yet to be unlocked. smolecule.com Its structural features—a robust benzyl (B1604629) group and a highly electronegative trifluoromethanesulfonamide group—make it an attractive candidate for creating advanced materials. Research has pointed to the use of similar sulfonamides in the synthesis of ionic liquids and sulfonated polymers with ion-exchange properties. smolecule.com Future applications could extend to:
Polymer Chemistry : Incorporating the N-benzyltriflamide unit into polymer backbones to create materials with enhanced thermal stability, specific dielectric properties, or improved ion conductivity for use in batteries and fuel cells.
Organic Electronics : Exploring its potential as a component in organic semiconductors or as a p-type dopant for materials like carbon nanotubes, similar to related compounds such as N-Phenylbis(trifluoromethanesulfonimide). chemicalbook.com
Surface Modification : Using the compound to functionalize surfaces, altering their hydrophobicity, reactivity, or binding capabilities for applications in sensors or specialized coatings.
Deepening Understanding of Biological and Pharmacological Mechanisms
The presence of the trifluoromethanesulfonyl group can significantly influence the biological properties of a molecule, making this compound and its derivatives interesting scaffolds for drug design. smolecule.com However, more research is required to fully understand their specific medicinal properties. smolecule.com Future investigations are expected to move beyond synthesis and focus on detailed pharmacological evaluation. A recent study on N-benzyl nitrone analogs highlighted their potential as antioxidant and anti-inflammatory agents. mdpi.com This suggests a promising research avenue for this compound derivatives, exploring their potential to modulate oxidative stress pathways, which are implicated in numerous diseases. mdpi.com Research will likely involve screening for activity against various biological targets and elucidating the precise mechanisms of action through which these compounds exert their effects.
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing synthetic route design, and flow chemistry is a powerful tool for achieving these goals. nih.govethernet.edu.et The synthesis of this compound is well-suited for adaptation to continuous flow reactors. nsf.gov This approach offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved reproducibility, and the potential for streamlined, automated production. nih.govnsf.gov Future research will focus on developing end-to-end continuous flow processes, from starting materials to the purified final product. researchgate.net This includes integrating in-situ reaction monitoring and purification steps, thereby minimizing manual handling and waste generation, aligning with the broader push towards sustainable and smart chemical manufacturing. nih.gov
| Feature | Batch Synthesis | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control |
| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes at any given time, inherently safer |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer duration |
| Reproducibility | Can be variable between batches | High, due to precise control over parameters |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of reaction kinetics and mechanisms requires advanced analytical tools. While techniques like NMR are standard for reaction monitoring, the future lies in the application of more sophisticated spectroscopic methods for real-time analysis, particularly within flow chemistry systems. orgsyn.org Ultrafast spectroscopy techniques can provide unprecedented insights into the transient species and electronic dynamics that occur during a chemical reaction on incredibly short timescales. spectroscopyonline.com Furthermore, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging can provide both chemical and spatial information simultaneously. uts.edu.aumdpi.com Applying these methods could allow researchers to visualize reaction progress, identify intermediates, and detect the formation of byproducts in real-time as the reaction stream moves through a microreactor. mdpi.com
| Technique | Information Provided | Potential Application for this compound |
| Ultrafast Spectroscopy | Observation of molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com | Elucidating the precise mechanism of the sulfonylation reaction. |
| ATR-FTIR Imaging | Spatially resolved chemical "fingerprinting" of a sample. mdpi.com | Real-time monitoring of reaction conversion and purity within a flow reactor. |
| Raman Mapping | Detailed chemical imaging and compositional analysis. uts.edu.au | Analyzing the homogeneity of the compound when incorporated into a polymer matrix. |
Machine Learning and AI in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. nih.gov For this compound, these computational tools offer several exciting future directions. ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis, potentially improving yield and reducing the need for extensive experimental optimization. beilstein-journals.orgresearchgate.net Beyond synthesis, AI can be used in the de novo design of novel derivatives. By defining desired pharmacological or material properties, ML algorithms could suggest new molecular structures based on the N-benzyltriflamide scaffold for targeted applications. nih.gov This data-driven approach, combining AI predictions with high-throughput experimentation, can significantly accelerate the discovery and development of new compounds and materials. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-1,1,1-trifluoromethanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting benzylamine with trifluoromethanesulfonic anhydride under inert conditions (argon atmosphere) at low temperatures (-12°C) in dichloromethane, with triethylamine as a base . Purification by silica gel chromatography (hexanes:diethyl ether = 80:20) yields a high-purity product (91% yield). Alternative methods using inorganic bases (e.g., NaHCO₃) in water/organic solvent mixtures can also achieve efficient synthesis but may require optimization of stoichiometry and solvent ratios to minimize hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the sulfonamide’s NH proton (δ ~5–6 ppm, broad) are diagnostic. The CF₃ group is observed in ¹⁹F NMR at δ -78 to -80 ppm .
- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 280.06 (C₈H₈F₃NO₂S).
- IR Spectroscopy : Stretching vibrations for SO₂ (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and NH (~3300 cm⁻¹) validate the sulfonamide core .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of this compound in catalytic reactions?
- Methodological Answer : The benzyl group introduces steric bulk, which can impede nucleophilic attacks. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition states.
- Catalyst Design : Palladium catalysts with bulky ligands (e.g., BrettPhos) improve regioselectivity in cross-couplings. For example, enantioselective cycloadditions with allenes require Pd(OAc)₂ and chiral phosphine ligands to access enantioenriched isoquinolines .
- Temperature Control : Elevated temperatures (60–80°C) may overcome kinetic barriers but risk side reactions like decomposition .
Q. How do electronic effects of the trifluoromethanesulfonyl group influence reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions. This property is exploited in prodrug design, where the sulfonamide acts as a leaving group. Additionally, the CF₃ group improves metabolic stability by resisting oxidative degradation, making the compound a candidate for enzyme inhibitors (e.g., protease targets) .
Q. What analytical approaches resolve contradictions in reported reaction yields or byproduct profiles?
- Methodological Answer : Discrepancies often arise from variations in:
- Reagent Purity : Trace moisture in trifluoromethanesulfonic anhydride reduces yield; rigorous drying of reagents/solvents is critical .
- Workup Protocols : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may leave unreacted starting materials. Quantitative HPLC or GC-MS analysis identifies byproducts, guiding iterative optimization .
Data-Driven Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess:
- Transition States : Energy barriers for sulfonamide cleavage or aryl substitutions.
- Solvent Effects : COSMO-RS models simulate solvent interactions to predict reaction feasibility.
- Example: Modeling the Pd-catalyzed cycloaddition mechanism revealed that electron-deficient ligands accelerate oxidative addition .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Methodological Answer : Key considerations include:
- Exothermicity Control : Slow addition of trifluoromethanesulfonic anhydride prevents runaway reactions.
- Purification at Scale : Column chromatography is impractical; alternatives like crystallization (using ethanol/water mixtures) or continuous-flow systems improve efficiency .
Application-Oriented Questions
Q. How is this compound utilized in asymmetric catalysis?
- Methodological Answer : The compound serves as a sulfonamide precursor in enantioselective formal cycloadditions. For example, Pd-catalyzed reactions with allenes yield isoquinolines with >90% enantiomeric excess (ee) when using (R)-BINAP ligands. The trifluoromethyl group stabilizes intermediates via inductive effects, while the benzyl group directs stereochemistry .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : Its sulfonamide moiety acts as a zinc-binding group (ZBG) in metalloenzyme inhibitors (e.g., carbonic anhydrase). Researchers modify the benzyl substituent to probe steric effects on binding affinity, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
